2-Acetyl-3-dehydro-8-isoquinolinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

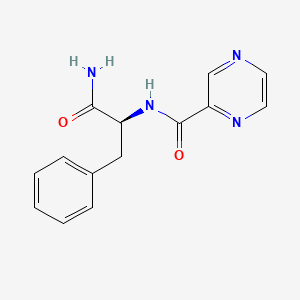

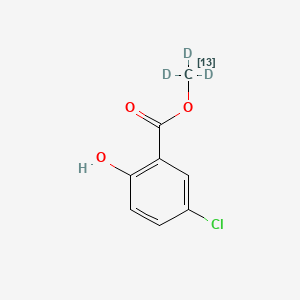

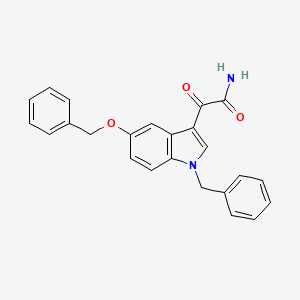

2-Acetyl-3-dehydro-8-isoquinolinol is a biochemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is used for proteomics research .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Acetyl-3-dehydro-8-isoquinolinol are characterized by its molecular formula C11H11NO2 and its molecular weight of 189.21 . Additional properties such as melting point, boiling point, and density are not provided in the available sources.Applications De Recherche Scientifique

Overview of Isoquinoline Alkaloids

Isoquinoline alkaloids, including compounds related to 2-Acetyl-3-dehydro-8-isoquinolinol, are a significant group of natural products with a broad spectrum of biological activities. These compounds, found in various plant species, have shown antimicrobial, antibacterial, antitumor, and other significant pharmacological activities. Their structure-activity relationships (SAR) suggest potential applications in drug discovery, highlighting their importance as leads for new therapeutic agents (Dembitsky, Gloriozova, & Poroikov, 2015).

Antimicrobial and Anticancer Properties

The 8-hydroxyquinoline nucleus, closely related to 2-Acetyl-3-dehydro-8-isoquinolinol, exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. Recent advances in the synthesis of 8-hydroxyquinoline derivatives have led to the development of potent lead compounds with significant pharmacological properties. These advances underscore the therapeutic value of compounds containing the 8-hydroxyquinoline moiety, making them potential building blocks for various pharmacologically active scaffolds (Saadeh, Sweidan, & Mubarak, 2020).

Role in Medicinal Chemistry

8-Hydroxyquinoline is a notable heterocyclic scaffold in medicinal chemistry due to its chromophore properties and ability to detect various metal ions. In recent decades, this moiety has attracted the attention of medicinal chemists for its significant biological activities. Synthetic modifications of 8-hydroxyquinoline are being extensively explored to develop potent, target-based, broad-spectrum drug molecules for treating various diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of 8-hydroxyquinoline derivatives further enhance their potential as drug candidates (Gupta, Luxami, & Paul, 2021).

Potential Anti-inflammatory and Anticancer Agents

The search for natural anti-inflammatory products for cancer prevention and therapy has led to the exploration of various plant extracts, including those containing isoquinoline alkaloids similar to 2-Acetyl-3-dehydro-8-isoquinolinol. Annona muricata L., for example, has been investigated for its anti-inflammatory and anticancer properties, primarily based on crude extracts. The need for further studies on the bioactive isolates responsible for these activities highlights the potential of isoquinoline alkaloids as sources of new anti-inflammatory and anticancer agents (Wahab, Jantan, Haque, & Arshad, 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(8-hydroxy-1H-isoquinolin-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(13)12-6-5-9-3-2-4-11(14)10(9)7-12/h2-6,14H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUVXGSFDPJZOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2=C(C=CC=C2O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetyl-3-dehydro-8-isoquinolinol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate](/img/structure/B584424.png)

![rac-cis-3-[(Phenylmethyl)amino]cyclohexanol](/img/structure/B584428.png)

![[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B584440.png)